molecular formula C12H11N5O B2385405 6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320416-95-3

6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2385405
CAS No.: 320416-95-3
M. Wt: 241.254
InChI Key: PQTDEOLEWLPEON-UHFFFAOYSA-N
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Description

“6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of triazolopyrimidines . Compounds with a [1,2,4]-triazolo[1,5-a]pyrimidin-7-one skeleton have shown significant antiepileptic activity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and a simple ketone under acid catalysis . The structures of the synthesized compounds are confirmed using NMR spectroscopy and HPLC-MS spectrometry .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as IR, 1H-NMR, and MS . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various methods. For instance, the compound can act as a corrosion inhibitor for copper in chloride environments . It can also participate in three-component reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, the yield, melting point, and spectral data can be obtained through experimental methods .

Advantages and Limitations for Lab Experiments

6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several advantages for use in lab experiments. It is a relatively stable compound, and it is easily synthesized. Additionally, it is non-toxic and non-irritating, making it safe to handle in a laboratory setting. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, and it is not very soluble in most organic solvents. Additionally, it is not very stable in the presence of strong acids or bases.

Future Directions

The potential future directions for 6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine are numerous. It could be used in the development of new drugs and therapies, as well as in the study of enzyme-catalyzed reactions. Additionally, it could be used in the study of the mechanism of action of certain drugs, as well as in the development of new catalysts and reagents. Finally, it could be used in the synthesis of new compounds and small molecules.

Synthesis Methods

The synthesis of 6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a multi-step process that involves the use of several organic reagents. The first step involves the reaction of 4-methoxyphenol with 1,2,4-triazole in the presence of a base such as potassium carbonate. This reaction produces the intermediate 2-amino-4-methoxyphenyl-[1,2,4]triazole. The next step is the condensation of this intermediate with pyrimidine-7-amine in the presence of an acid such as hydrochloric acid. This reaction produces the desired this compound product.

Scientific Research Applications

6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been used in a variety of scientific research applications due to its unique structure and properties. It has been used as a tool in the synthesis of new compounds, as a ligand in metal-catalyzed reactions, and as a template for the synthesis of small molecules. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of certain drugs.

Properties

IUPAC Name

6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)10-6-14-12-15-7-16-17(12)11(10)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTDEOLEWLPEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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